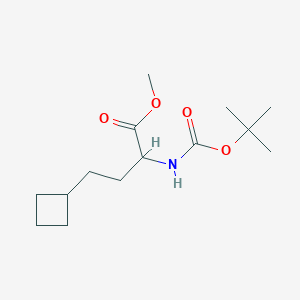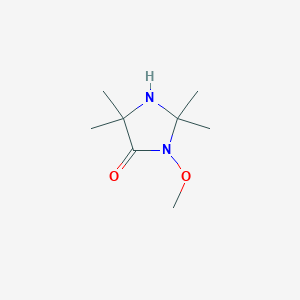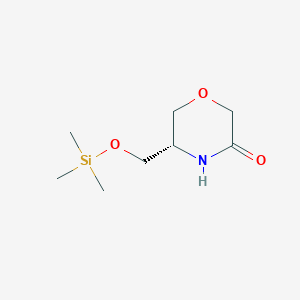
(S)-5-(((Trimethylsilyl)oxy)methyl)morpholin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-5-(((Trimethylsilyl)oxy)methyl)morpholin-3-one is a chemical compound that belongs to the class of morpholinones. It is characterized by the presence of a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms. The compound also features a trimethylsilyl group, which is a silicon atom bonded to three methyl groups and an oxygen atom. This unique structure imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(((Trimethylsilyl)oxy)methyl)morpholin-3-one typically involves the following steps:
Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through a cyclization reaction. This can be achieved by reacting an appropriate amine with an epoxide or a diol under acidic or basic conditions.
Introduction of the Trimethylsilyl Group: The next step involves the introduction of the trimethylsilyl group. This is usually done by reacting the morpholine derivative with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-5-(((Trimethylsilyl)oxy)methyl)morpholin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as halides, alkoxides, and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce alcohols or amines, and substitution may result in the formation of new functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-5-(((Trimethylsilyl)oxy)methyl)morpholin-3-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: It serves as a probe or reagent in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development and as an active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of (S)-5-(((Trimethylsilyl)oxy)methyl)morpholin-3-one involves its interaction with molecular targets such as enzymes, receptors, or proteins. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its penetration through biological membranes. Once inside the cell, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert their effects on specific pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-5-(((Trimethylsilyl)oxy)methyl)morpholin-3-one: The enantiomer of the compound with similar chemical properties but different biological activity.
5-(((Trimethylsilyl)oxy)methyl)morpholine: Lacks the ketone group, resulting in different reactivity and applications.
5-(((Trimethylsilyl)oxy)methyl)pyrrolidin-2-one: Contains a pyrrolidine ring instead of a morpholine ring, leading to distinct chemical behavior.
Uniqueness
(S)-5-(((Trimethylsilyl)oxy)methyl)morpholin-3-one is unique due to its specific stereochemistry and the presence of both the morpholine ring and the trimethylsilyl group. This combination imparts unique reactivity and biological activity, making it valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C8H17NO3Si |
|---|---|
Molekulargewicht |
203.31 g/mol |
IUPAC-Name |
(5S)-5-(trimethylsilyloxymethyl)morpholin-3-one |
InChI |
InChI=1S/C8H17NO3Si/c1-13(2,3)12-5-7-4-11-6-8(10)9-7/h7H,4-6H2,1-3H3,(H,9,10)/t7-/m0/s1 |
InChI-Schlüssel |
BYZJAWHRYHZHNS-ZETCQYMHSA-N |
Isomerische SMILES |
C[Si](C)(C)OC[C@@H]1COCC(=O)N1 |
Kanonische SMILES |
C[Si](C)(C)OCC1COCC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



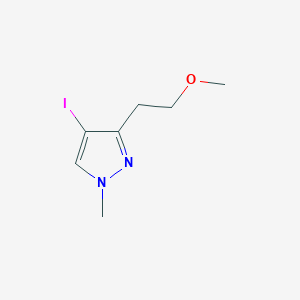
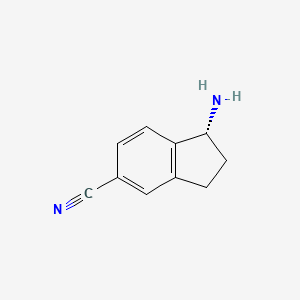
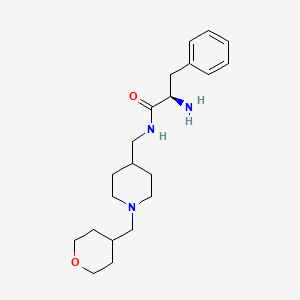
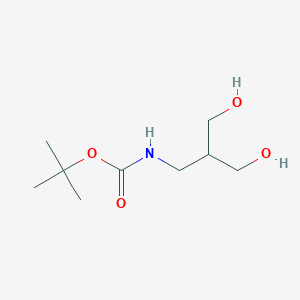
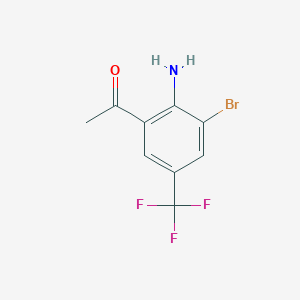
![N-(1-(1H-Benzo[d]imidazol-2-yl)-2-(4-methoxyphenyl)vinyl)benzamide](/img/structure/B12949476.png)



